7-(2,4-dimethylphenyl)-3-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine
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Overview
Description
7-(2,4-dimethylphenyl)-3-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound makes it a subject of interest in medicinal chemistry and drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2,4-dimethylphenyl)-3-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine typically involves the following steps:
Formation of the Pyrazole Ring: The starting material, 2,4-dimethylphenylhydrazine, is reacted with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form the pyrazole ring.
Cyclization: The resulting pyrazole is then subjected to cyclization with formamide or formic acid to form the pyrazolo[4,3-e]pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-(2,4-dimethylphenyl)-3-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-ethyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
7-(2,4-dimethylphenyl)-3-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a cyclin-dependent kinase 2 (CDK2) inhibitor, which is a target for cancer treatment.
Biological Studies: The compound is studied for its cytotoxic activities against various cancer cell lines, including MCF-7, HCT-116, and HepG-2.
Pharmacology: Research includes its role as an adenosine receptor antagonist, which has implications in treating neurological disorders.
Mechanism of Action
The mechanism of action of 7-(2,4-dimethylphenyl)-3-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine involves:
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of compounds with similar biological activities and structural features.
Thioglycoside Derivatives: Compounds with modifications at the glycoside moiety, showing similar cytotoxic activities.
Uniqueness
7-(2,4-dimethylphenyl)-3-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity towards CDK2 and adenosine receptors. This makes it a promising candidate for further drug development and therapeutic applications.
Properties
Molecular Formula |
C16H16N6 |
---|---|
Molecular Weight |
292.34 g/mol |
IUPAC Name |
10-(2,4-dimethylphenyl)-5-ethyl-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C16H16N6/c1-4-14-19-20-16-12-8-18-22(15(12)17-9-21(14)16)13-6-5-10(2)7-11(13)3/h5-9H,4H2,1-3H3 |
InChI Key |
DYYMSWFHPPDFKU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1C=NC3=C2C=NN3C4=C(C=C(C=C4)C)C |
Origin of Product |
United States |
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